molecular formula C4H8BrNO B1266605 2-Bromo-2-methylpropanamide CAS No. 7462-74-0

2-Bromo-2-methylpropanamide

Cat. No. B1266605
CAS RN: 7462-74-0
M. Wt: 166.02 g/mol
InChI Key: WTRIMJTZOOLIFZ-UHFFFAOYSA-N
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Description

2-Bromo-2-methylpropanamide is a chemical compound utilized in synthetic organic chemistry for the preparation of various organic molecules, highlighting its versatility and importance in chemical synthesis and transformations.

Synthesis Analysis

The synthesis of 2-Bromo-2-methylpropanamide involves reactions with primary, secondary, or tertiary amines, yielding corresponding amide derivatives. These reactions are catalyzed by silver oxide under specific conditions to achieve high yields and enantiomeric excess, demonstrating the compound's reactivity and application in producing optically active derivatives (D'angeli et al., 1991).

Molecular Structure Analysis

Structural analysis through X-ray crystallography reveals insights into the molecular geometry and electron distribution, crucial for understanding its reactivity and interaction with other molecules. However, specific molecular structure analyses of 2-Bromo-2-methylpropanamide are not detailed in the provided studies.

Chemical Reactions and Properties

2-Bromo-2-methylpropanamide undergoes base-promoted reactions with lactams, leading to the formation of spiro-oxazolidinones. These reactions are significant for synthesizing complex cyclic compounds, which have various chemical and biological applications (Scrimin et al., 1988).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are determined by the molecular structure and contribute to its application in different chemical reactions. Specific physical properties of 2-Bromo-2-methylpropanamide were not directly discussed in the referenced studies.

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles and electrophiles, are influenced by the bromine atom's presence, making it a versatile intermediate in organic synthesis. For instance, its reactions with β-dicarbonyl compounds produce dioxopyrrolidines and oxazolidine-4-ones, showcasing its utility in synthesizing heterocyclic compounds (Marchetti, 2003).

Scientific Research Applications

Synthesis and Solvolytic Behaviour

2-Bromo-2-methylpropanamides are integral in the synthesis of oxazolidinones and spiro-oxazolidinones. Through a base-promoted reaction with various lactams, these compounds are formed and can be hydrolyzed under acidic conditions to yield ω-aminoester amides. Additionally, the solvolytic behaviour of monocyclic oxazolidinones obtained from common amides with 2-bromoamides is a topic of significant interest (Scrimin, Cavicchioni, D'angeli, Goldblum, & Maran, 1988).

Vibrational Spectroscopy and Conformational Analysis

The electronic properties and vibrational mode couplings of structures analogous to paracetamol, such as 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, have been investigated. This includes the use of spectroscopic and electronic properties assessments and topological analysis to understand intramolecular hydrogen bonds and the interplay between steric and electrostatic interactions (Viana, Quintero, Viana, & Moreno-Fuquen, 2017).

Reactions with β-Enaminones

Research demonstrates that β-enaminones react with N-alkyl-2-bromo-2-methylpropanamides to form oxazolidin-4-ones and spiro-oxazolidinone derivatives. These findings are important for understanding the behavior of various compounds in the presence of 2-bromo-2-methylpropanamides and have implications for the synthesis of new chemical structures (Veronese, Scrimin, Vecchiati, Sferra, & D'angeli, 1984).

Antimicrobial Activity

Studies on 2-Chloro(bromo)-(2-methyl)-3-arylpropionamides, which include 2-bromo-2-methylpropanamide derivatives, have shown these compounds to exhibit low antimicrobial activity against strains of staphylococci, intestinal rods, aerobic bacilli, and yeast fungi. This research provides insights into the potential use of these compounds in antimicrobial applications, although their effectiveness appears limited (Grishchuk, Symchak, Baranovskii, Klimnyuk, & Pokryshko, 2013).

Photochemical Reactions

The photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides have been explored, revealing processes like dehydrobromination, cyclization, bromo-migration, and the formation of unexpected tricyclic lactams. This research contributes to our understanding of the behavior of these compounds under photochemical conditions (Nishio, Koyama, Sasaki, & Sakamoto, 2005).

Safety And Hazards

2-Bromo-2-methylpropanamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Future Directions

2-Bromo-2-methylpropanamide has gained significant attention in the field of chemistry due to its unique physical and chemical properties. Its potential applications and future directions are subjects of ongoing research.

Relevant Papers

Several papers have been published on the synthesis, properties, and applications of 2-Bromo-2-methylpropanamide . These papers provide valuable insights into the chemical behavior and potential uses of this compound.

properties

IUPAC Name

2-bromo-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO/c1-4(2,5)3(6)7/h1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRIMJTZOOLIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225608
Record name Propanamide, 2-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-methylpropanamide

CAS RN

7462-74-0
Record name Propanamide, 2-bromo-2-methyl-
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Record name 7462-74-0
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Record name Propanamide, 2-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-2-methylpropionamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
AC Veronese, P Scrimin, G Vecchiati… - Journal of the …, 1984 - pubs.rsc.org
… No cross-condensations were observed under the same experimental conditions, ie (i) on treatment of the aprotic enaminones (3a) and (3b) with 2-bromo-2-methylpropanamide (4a) or (…
Number of citations: 7 pubs.rsc.org
N Haridharan, V Ramkumar… - … Section E: Structure …, 2012 - scripts.iucr.org
The molecular structure of the title compound, C14H18Br2N2O2, has one half-molecule in the asymmetric unit. The molecule has a crystallographic inversion centre in the middle of the …
Number of citations: 1 scripts.iucr.org
M Azadbakht, M Salami‐Kalajahi… - Polymers for …, 2021 - Wiley Online Library
In this work, we report a new synthetic scheme for synthesis of graft copolymers. At first, poly(styrene‐co‐acrylonitrile) copolymers with different molecular weights were synthesized via …
Number of citations: 4 onlinelibrary.wiley.com
P Scrimin, G Cavicchioni, F D'Angeli… - Journal of the …, 1988 - pubs.rsc.org
… (3), as well as the monocyclic oxazolidinones (5) and (6), are cyclic orthoester aminals,' formally derived through cyclocondensation of the unrearranged 2bromo-2-methylpropanamide …
Number of citations: 6 pubs.rsc.org
한태환, 김승현, 곽영제 - 한국고분자학회학술대회연구논문초록집, 2008 - cheric.org
… We synthesized two types of initiators, N-(3,4-dihydroxyphenethyl)-2-bromo-2-methylpropanamide and 2-bromo-N-(3-(trimethoxysilyl)propyl)-2-methylpropanamide. The initiators were …
Number of citations: 2 www.cheric.org
B Ray, Y Isobe, S Habaue, M Kamigaito, Y Okamoto - Polymer journal, 2004 - nature.com
… OTf)3, Yb(OTf)3, Lu(OTf)3, Sc(OTf)3] and alkyl halide containing -esters (ethyl 2-bromoisobutyrate and ethyl 2-bromopropionate) or -amide (N,N-dimethyl-2-bromo-2-methylpropanamide…
Number of citations: 25 www.nature.com
SS Gillani, T Mehboob, I Attique, M Chaudhry - Polymer Science, Series A, 2021 - Springer
… was further reacted with 2‑bromo-2-methylpropionyl bromide to produce N,N '-((2-oxo-4,5-diphenylcyclopenta-3,5-diene-1,3-diyl)bis(4,1-phenylene))bis(2-bromo-2-methylpropanamide) …
Number of citations: 2 link.springer.com
E Kim, D Mun, SG Kim - Asian Journal of Organic Chemistry, 2019 - Wiley Online Library
… However, the reaction of using N-tosyl allyl benzoxazinanone 4 and N-(benzyloxy)-2-bromo-2-methylpropanamide 2 a did not provide the desired product 5 and remained compound 4 …
Number of citations: 15 onlinelibrary.wiley.com
C Bonini, M Funicello, R Scialpi, P Spagnolo - Tetrahedron, 2003 - Elsevier
… We could in fact obtain directly 2-(benzo(b)thiophen-4-yloxy)-2-methylpropanamide in 53% yield upon refluxing the sodium salt of the compound 1 and 2-bromo-2-methylpropanamide …
Number of citations: 35 www.sciencedirect.com
M Mizuno, M Yamano - Organic Syntheses, 2003 - Wiley Online Library
… 2‐Bromo‐2‐methylpropanamide …
Number of citations: 6 onlinelibrary.wiley.com

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